

An In-depth Technical Guide to the Isomers of C₆H₁₀O₄

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Compound of Interest

Compound Name: 2-Ethylbutanedioic acid

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For Researchers, Scientists, and Drug Development Professionals

The molecular formula C₆H₁₀O₄ represents a diverse group of isomeric compounds, several of which hold significant importance in industrial applications, research, and drug development. This technical guide provides a comprehensive overview of four key isomers: Adipic Acid, Diethyl Succinate, Dimethyl Glutarate, and Isosorbide. The guide details their physicochemical properties, biological activities, synthesis protocols, and associated signaling or biosynthetic pathways, offering valuable insights for professionals in the scientific community.

Physicochemical Properties of C₆H₁₀O₄ Isomers

The structural differences among the isomers of C₆H₁₀O₄ give rise to distinct physicochemical properties. A summary of these properties for Adipic Acid, Diethyl Succinate, Dimethyl Glutarate, and Isosorbide is presented in the table below for easy comparison.

| Property | Adipic Acid | Diethyl Succinate | Dimethyl Glutarate | Isosorbide |
|---------------------|--------------------------------|-------------------------|-------------------------|--|
| IUPAC Name | Hexanedioic acid | Diethyl butanedioate | Dimethyl pentanedioate | (3R,3aR,6S,6aR) - Hexahydrofuro[3,2-b]furan-3,6-diol |
| Molar Mass (g/mol) | 146.14 | 174.19 | 160.17 | 146.14 |
| Melting Point (°C) | 152.1[1][2] | -20[3][4] | -37[5] | 60-63[6] |
| Boiling Point (°C) | 337.5[2] | 218[3][4] | 210-215[5] | 175 (at 2 mmHg) [6] |
| Density (g/cm³) | 1.36[1] | 1.047 (at 25 °C) [3] | 1.087 (at 20 °C) [5] | 1.0945 (estimate)[7] |
| Solubility in Water | Slightly soluble[1][8] | Slightly soluble[3] | Insoluble | Soluble[6] |
| Appearance | White crystalline powder[1][8] | Colorless liquid[3][9] | Colorless liquid[5] | White crystalline solid[6] |

Biological Activities and Applications in Drug Development

The isomers of C₆H₁₀O₄ exhibit a range of biological activities, making them subjects of interest in pharmacology and drug development.

Adipic Acid: This dicarboxylic acid has demonstrated antibacterial properties. It is also utilized in pharmaceutical formulations as an excipient to achieve pH-independent release of both weakly basic and weakly acidic drugs in controlled-release tablets.[2][10] Its buffering capacity is also leveraged in various formulations.

Diethyl Succinate: As a cell-permeable ester of succinate, this compound has shown significant anti-inflammatory effects. It modulates the polarization and activation of microglial cells, key

immune cells in the central nervous system, by reducing mitochondrial fission and the production of reactive oxygen species (ROS).[1][11][12] This suggests its potential as a therapeutic agent for neuroinflammatory conditions.

Dimethyl Glutarate: While research on the specific biological activities of dimethyl glutarate is less extensive, its derivatives have shown promise. For instance, dimethyl 2-oxoglutarate, a cell-permeable derivative, has demonstrated neuroprotective properties by serving as an alternative energy source for neurons under conditions of glucose hypometabolism, which is implicated in neurodegenerative diseases like Alzheimer's.

Isosorbide: This bicyclic diol and its nitrate derivatives are well-established vasodilators used in the treatment of angina pectoris and heart failure.[13] Isosorbide acts by releasing nitric oxide (NO), which in turn relaxes vascular smooth muscle, leading to vasodilation and improved blood flow.[9]

Quantitative Biological Data

| Isomer | Biological Activity | Assay | Target/Organism | Result |
|-------------------|---------------------|--------------------------|--|--|
| Adipic Acid | Antibacterial | Broth Microdilution | Gram-positive & Gram-negative bacteria | While specific MIC values for adipic acid are not readily available in the cited literature, related organic acids show MICs ranging from 500 to 15,000 mg/L against various bacteria.[14] |
| Diethyl Succinate | Anti-inflammatory | ELISA | LPS-stimulated RAW 264.7 macrophages | Pretreatment with diethyl succinate significantly suppresses the LPS-induced release of pro-inflammatory cytokines like TNF- α . [1][12] |
| Diethyl Succinate | ROS Reduction | Flow Cytometry (CellROX) | LPS-stimulated primary microglia | 5 mM diethyl succinate significantly reduces ROS production.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of C₆H₁₀O₄ isomers.

Synthesis Protocols

Principle: This method involves the oxidative cleavage of the double bond in cyclohexene to form the dicarboxylic acid, adipic acid.

Materials:

- Cyclohexene
- Potassium permanganate (KMnO₄)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Sodium bisulfite (NaHSO₃)
- Distilled water
- Ice bath

Procedure:

- In a flask, prepare a solution of KMnO₄ in water and cool it in an ice bath.
- Slowly add cyclohexene to the cold KMnO₄ solution with vigorous stirring. The reaction is exothermic, so maintain the temperature below 40°C.
- After the addition is complete, continue stirring for 10-15 minutes.
- Test for the presence of unreacted permanganate by adding a drop of the reaction mixture to a filter paper. If a purple ring appears, add a small amount of sodium bisulfite until the purple color disappears.
- Filter the mixture to remove the manganese dioxide precipitate.
- Acidify the filtrate with concentrated HCl to a pH of 1-2.
- Concentrate the acidic solution by heating to obtain a smaller volume.

- Cool the concentrated solution in an ice bath to crystallize the adipic acid.
- Collect the crystals by vacuum filtration and wash them with a small amount of cold water.
- Recrystallize the crude product from hot water to obtain pure adipic acid.
- Dry the crystals and determine the melting point.

Principle: This is a classic esterification reaction where succinic acid is reacted with ethanol in the presence of an acid catalyst to form diethyl succinate.

Materials:

- Succinic acid
- Absolute ethanol
- Concentrated sulfuric acid (H_2SO_4)
- Sodium bicarbonate (NaHCO_3) solution (5%)
- Anhydrous sodium sulfate (Na_2SO_4)
- Reflux apparatus
- Separatory funnel
- Distillation apparatus

Procedure:

- Place succinic acid and an excess of absolute ethanol in a round-bottom flask.
- Carefully add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture under reflux for 2-3 hours.
- After cooling, pour the reaction mixture into a separatory funnel containing water.

- Extract the aqueous layer with an organic solvent like diethyl ether.
- Combine the organic extracts and wash them with 5% sodium bicarbonate solution to neutralize any unreacted acid, followed by a wash with water.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent and remove the solvent by distillation.
- Purify the resulting crude diethyl succinate by fractional distillation.

Biological Assay Protocols

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

- Adipic acid
- Bacterial strains (e.g., *E. coli*, *S. aureus*)
- Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader

Procedure:

- Prepare a stock solution of adipic acid in a suitable solvent and sterilize by filtration.
- Prepare serial two-fold dilutions of the adipic acid stock solution in the growth medium directly in the wells of a 96-well plate.
- Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).

- Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculate each well (containing 100 μ L of the diluted adipic acid) with 100 μ L of the diluted bacterial suspension.
- Include a positive control (bacteria in medium without adipic acid) and a negative control (medium only).
- Incubate the plates at 37°C for 18-24 hours.
- Determine the MIC by visual inspection for the lowest concentration of adipic acid that shows no visible turbidity (bacterial growth). Alternatively, read the absorbance at 600 nm using a microplate reader. The MIC is the lowest concentration where there is a significant inhibition of growth compared to the positive control.[\[15\]](#)[\[16\]](#)

Principle: This protocol measures the ability of diethyl succinate to reduce the production of the pro-inflammatory cytokine TNF- α and intracellular ROS in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

- BV-2 microglial cell line
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Diethyl succinate
- Lipopolysaccharide (LPS) from E. coli
- CellROX™ Deep Red Reagent for ROS detection
- MitoTracker™ Green FM for mitochondrial staining
- TNF- α ELISA kit
- Flow cytometer

- Fluorescence microscope

Procedure:

Cell Culture and Treatment:

- Culture BV-2 microglia in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
- Seed the cells in appropriate culture plates (e.g., 96-well plates for ELISA and ROS analysis, or plates with coverslips for microscopy).
- Pre-treat the cells with various concentrations of diethyl succinate for 3 hours.
- Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours for TNF- α , 1 hour for ROS).

TNF- α Measurement (ELISA):

- After the 24-hour incubation, collect the cell culture supernatants.
- Measure the concentration of TNF- α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[\[1\]](#)

Reactive Oxygen Species (ROS) Measurement (Flow Cytometry):

- After the 1-hour LPS stimulation, add CellROX™ Deep Red Reagent (final concentration 5 μ M) to the cells and incubate for 30 minutes at 37°C.[\[17\]](#)[\[18\]](#)
- Wash the cells with PBS.
- Detach the cells and analyze the fluorescence intensity using a flow cytometer with appropriate excitation and emission filters.[\[5\]](#)[\[19\]](#)

Mitochondrial Fission Analysis (Fluorescence Microscopy):

- Stain the cells with MitoTracker™ Green FM (e.g., 20 nM) for 30-45 minutes at 37°C.[\[20\]](#)

- Acquire images of the mitochondria using a fluorescence microscope.
- Analyze the mitochondrial morphology. A higher degree of fragmentation (smaller, more numerous mitochondria) indicates increased mitochondrial fission. This can be quantified using image analysis software.[21]

Signaling and Biosynthetic Pathways

The biological effects of these C₆H₁₀O₄ isomers are underpinned by their interaction with specific cellular pathways.

Diethyl Succinate and Microglial Anti-inflammatory Signaling

Diethyl succinate exerts its anti-inflammatory effects in microglia through a SUCNR1-independent pathway. Intracellular succinate, derived from diethyl succinate, leads to a reduction in mitochondrial fission and a decrease in reactive oxygen species (ROS) production. This is achieved, at least in part, by increasing the phosphorylation of Dynamin-related protein 1 (Drp1) at Serine 637, which inhibits its pro-fission activity.[1][2] The reduction in ROS alleviates oxidative stress and subsequently dampens the downstream inflammatory signaling cascades, leading to decreased production of pro-inflammatory cytokines like TNF- α . [1][12]



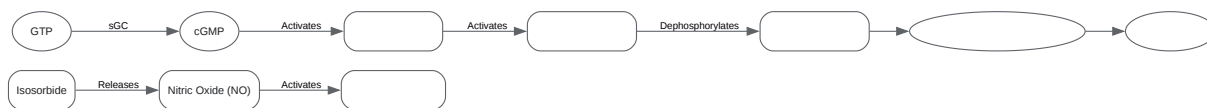
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Caption: Diethyl succinate's anti-inflammatory pathway in microglia.

Isosorbide and Nitric Oxide-Mediated Vasodilation

Isosorbide and its nitrate derivatives are pro-drugs that release nitric oxide (NO). NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). sGC then converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated

cGMP levels activate cGMP-dependent protein kinase (PKG), which phosphorylates several downstream targets. This leads to a decrease in intracellular calcium concentration and dephosphorylation of the myosin light chain, resulting in smooth muscle relaxation and vasodilation.[11][12][22]

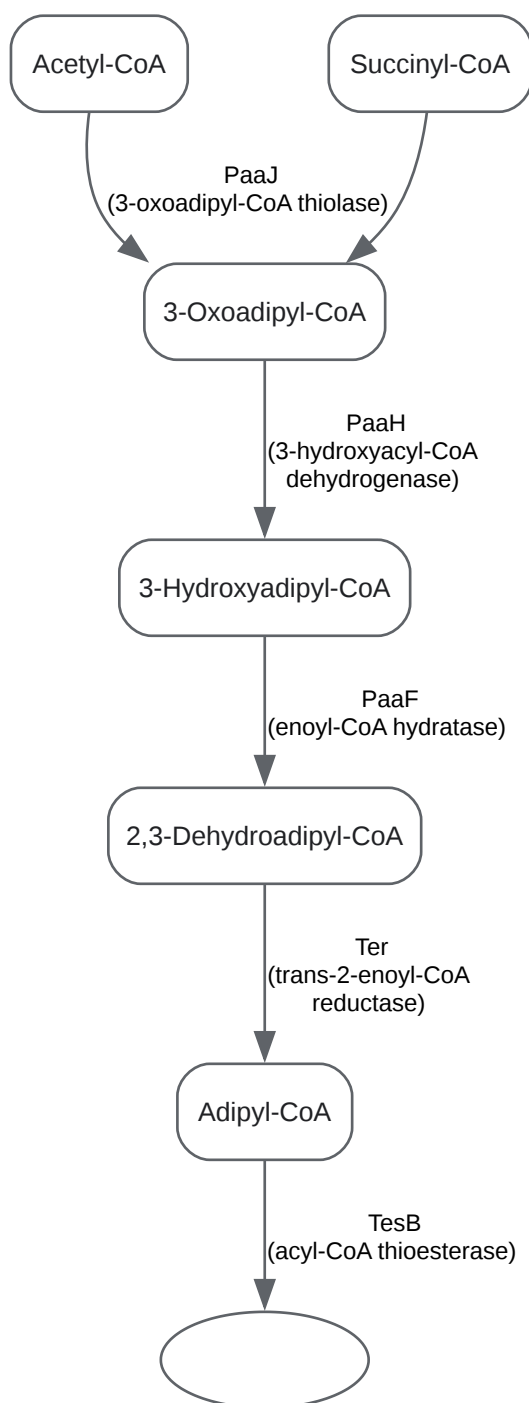


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Caption: Isosorbide-mediated vasodilation pathway.

Biosynthetic Pathway of Adipic Acid

A synthetic pathway for the biosynthesis of adipic acid has been constructed in recombinant *E. coli*, inspired by the reversal of β -oxidation. The pathway starts with the condensation of acetyl-CoA and succinyl-CoA.[8][11][23]



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Caption: Biosynthetic pathway of adipic acid.

Conclusion

The isomers of C₆H₁₀O₄ represent a fascinating area of study with diverse applications. From the industrial importance of adipic acid in polymer synthesis and its emerging role as an antimicrobial agent, to the therapeutic potential of diethyl succinate in neuroinflammation and the established use of isosorbide in cardiovascular medicine, these compounds offer a rich landscape for scientific exploration and drug development. This guide provides a foundational understanding of these key isomers, equipping researchers and professionals with the technical knowledge to further investigate and harness their potential.

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